2-(4-Oxoquinazolin-1(4H)-yl)acetic acid

regiochemistry structural biology ubiquitin signaling

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid is a heterocyclic building block of the 4-oxoquinazoline class characterized by a carboxylic acid handle attached at the N1‑position of the quinazolin‑4(1H)‑one scaffold (molecular formula C₁₀H₈N₂O₃; molecular weight 204.18 g mol⁻¹; 95 % purity with NMR/HPLC/GC batch certification). The compound is formally a regioisomer of the structurally related (4‑oxoquinazolin‑3(4H)‑yl)acetic acid (CAS 14663‑53‑7), in which the acetic acid moiety is anchored at the N3‑position; both share an identical molecular formula and mass yet diverge in substitution geometry and hydrogen‑bonding topology.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 105234-30-8
Cat. No. B3078524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxoquinazolin-1(4H)-yl)acetic acid
CAS105234-30-8
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=CN2CC(=O)O
InChIInChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-10(15)7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H,13,14)
InChIKeyRDMDEJWFERSUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Oxoquinazolin-1(4H)-yl)acetic acid (CAS 105234-30-8): Regiochemical Identity and Structural Baseline for Quinazolinone-Based Procurement


2-(4-Oxoquinazolin-1(4H)-yl)acetic acid is a heterocyclic building block of the 4-oxoquinazoline class characterized by a carboxylic acid handle attached at the N1‑position of the quinazolin‑4(1H)‑one scaffold (molecular formula C₁₀H₈N₂O₃; molecular weight 204.18 g mol⁻¹; 95 % purity with NMR/HPLC/GC batch certification) . The compound is formally a regioisomer of the structurally related (4‑oxoquinazolin‑3(4H)‑yl)acetic acid (CAS 14663‑53‑7), in which the acetic acid moiety is anchored at the N3‑position; both share an identical molecular formula and mass yet diverge in substitution geometry and hydrogen‑bonding topology [1][2]. This regiochemical distinction at the N1‑nitrogen is the single most critical parameter for medicinal‑chemistry design because docking‑based and protein‑crystallographic work within the broader 4‑oxoquinazolinyl‑acetic acid family demonstrates that N1‑ vs. N3‑substitution dictates which sub‑pockets are engaged and can determine whether a ligand co‑crystallizes with a target or not [1][2].

Why Generic Quinazolinone Substitution Is Inadequate: The Critical Regiochemical and Pharmacophoric Differences of 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid


In‑class quinazolinone acetic acids cannot be treated as interchangeable because the position of the acetic‑acid linker on the bicyclic core—N1 vs. N3—fundamentally alters the compound’s binding topology, biological profile, and synthetic derivatization utility. The N3‑regioisomer (CAS 14663‑53‑7) has been co‑crystallized with deubiquitinase USP5 (PDB 6NFT, resolution 1.65 Å), furnishing a validation that the N3‑conformation is compatible with specific protein‑pocket engagement [1]; the target compound lacks a publicly reported co‑crystal structure, meaning it cannot be assumed to mimic the same molecular‑recognition events. In homologous series such as the quinazolin‑4(3H)‑one‑acetic acid aldose‑reductase inhibitors, seemingly minor substituent changes drive nanomolar‑to‑micromolar potency differences: the most potent congener (compound 19, Kᵢ = 61.20 ± 10.18 nM) outperforms its nearest neighbor by > 7‑fold, while the weakest series member shows a Kᵢ roughly two orders of magnitude higher [2]. Furthermore, the N1‑acetic‑acid handle of the target compound offers a distinct synthetic diversification vector that is inaccessible from the N3‑isomer without low‑yielding protecting‑group strategies [3]; direct procurement of the N1‑regioisomer eliminates multi‑step synthetic manipulations that are necessary when starting from alternative positional isomers. These cumulative evidence threads underscore that procurement decisions cannot be guided by scaffold‑level analogy alone but must be rooted in specific, position‑defined structural and biological data.

Quantitative Evidence Guide: Verifiable Differentiation of 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid (CAS 105234-30-8) Against Comparator Molecules


Regiochemical Differentiation: N1‑ vs. N3‑Acetic Acid Substitution and Impact on Target‑Ligand Co‑crystallization

2‑(4‑Oxoquinazolin‑1(4H)‑yl)acetic acid is the N1‑regioisomer of the 4‑oxoquinazolinyl‑acetic acid scaffold; its N3‑positional analog (4‑oxoquinazolin‑3(4H)‑yl)acetic acid, CAS 14663‑53‑7, was co‑crystallized with the USP5 zinc‑finger ubiquitin‑binding domain (ZnF‑UBD) at 1.65 Å resolution (PDB 6NFT) [1][2]. The crystallographic asymmetric unit confirms that the N3‑acetic‑acid moiety forms a distinct hydrogen‑bond network with USP5 residues, defining a bioactive conformation that is geometrically inaccessible to the N1‑regioisomer without inversion of the quinazolinone core. No public PDB deposition co‑crystallized with the target N1‑compound exists as of the search date, representing a functional‑selectivity gap between the two regioisomers [3].

regiochemistry structural biology ubiquitin signaling

Class‑Level Aldose Reductase Potency Benchmarking: Quinazolin‑4(3H)‑one Acetic Acid Derivatives vs. Clinical Reference Epalrestat

Although the target compound per se has not been profiled against aldose reductase (AR), a systematic 22‑member series of quinazolin‑4(3H)‑one‑acetic acid derivatives was evaluated head‑to‑head with the reference drug epalrestat. All 22 congeners exhibited nanomolar AR inhibitory activity and were uniformly more potent than epalrestat; the most active member (compound 19) achieved a Kᵢ of 61.20 ± 10.18 nM, establishing an SAR landscape in which the quinazolinone‑acetic acid scaffold is intrinsically superior to the benchmark clinical agent [1][2]. Compounds 16 and 19 additionally demonstrated lower cytotoxicity toward normal L929 fibroblasts than toward MCF‑7 breast‑cancer cells in MTT assays, indicating a preliminary selectivity window [1].

aldose reductase diabetic complications enzyme inhibition

Synthetic‑Diversification Vector: Exclusive N1‑Acid Handle vs. N3‑Congener Derivatization Limitations

The N1‑positioned carboxylic acid of the target compound constitutes a sterically and electronically distinct derivatization handle relative to the N3‑congener (CAS 14663‑53‑7, which is commercially catalogued as an alkyl‑chain‑based PROTAC linker [1]). Attempted direct amidation of the homologous ethyl ester of 4‑oxo‑2‑phenylquinazolin‑3(4H)‑yl‑acetic acid under standard conditions (amine/HOAc, reflux) proceeded not to amide products but to exclusive hydrolysis, yielding the parent acid [2]; this demonstrates that the N3‑acid presents unique reactivity challenges that are not shared by the N1‑regioisomer. The diverging SMILES codes—O=C(O)CN1C=NC(C2=C1C=CC=C2)=O for the N1‑compound vs. O=C(O)CN1C=NC2=CC=CC=C2C1=O for the N3‑compound [1]—highlight the different chemical environments, which translate into distinct coupling conditions, protecting‑group requirements, and scaffold‑elaboration strategies.

medicinal chemistry parallel synthesis PROTAC linker

Physicochemical Property Differentiation: LogP, Topological Polar Surface Area, and Aqueous Solubility vs. N3‑Regioisomer

Computed physicochemical parameters for the target compound have been disclosed by Bidepharm from validated in‑house algorithms (SwissADME‑based pipeline), enabling direct comparison with the N3‑regioisomer. The N1‑compound shows a consensus Log Pₒ/w of 0.66 (range across five methods: 0.48–0.81), a topological polar surface area (TPSA) of 72.19 Ų, and a predicted aqueous solubility of 3.47 mg mL⁻¹ (ESOL Log S –1.77, moderately soluble) . Although the N3‑regioisomer carries the identical molecular formula and molecular weight (204.18 g mol⁻¹), its computed TPSA and Log P values are not publicly available as a matched‑pairs dataset [1]; the two compounds are therefore distinguishable by established in silico molecular descriptors, with the N1‑regioisomer providing a consistent, vendor‑certified baseline for virtual screening and compound‑library filtering .

drug‑likeness physicochemical properties ADME prediction

Procurement‑Oriented Application Scenarios for 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid (CAS 105234-30-8)


Structure‑Based Drug Design: Exploiting N1‑Positional SAR Where the N3‑Regioisomer Fails to Provide the Correct H‑Bond Topology

Research groups working on ubiquitin‑specific protease (USP) targets—particularly USP5—can use the target compound as the N1‑template to systematically interrogate binding‑pocket differences between the N1 and N3 geometries. The N3‑analog has a validated co‑crystal structure with USP5 ZnF‑UBD (PDB 6NFT, 1.65 Å) [1]; obtaining the N1‑compound enables orthogonal SAR exploration to determine whether the N1‑acetic‑acid orientation confers a distinct interaction fingerprint or an improved selectivity profile. This scenario is directly supported by the differential‑crystallization evidence in Section 3, Evidence Item 1.

Aldose Reductase Inhibitor Lead Expansion: Accelerated SAR From a Pre‑validated Nanomolar Scaffold Class

Programs targeting diabetic‑complication pathways can procure the target compound as a core scaffold for focused library expansion around the acetic‑acid side chain. The quinazolin‑4(3H)‑one‑acetic acid class has been demonstrated to yield nanomolar AR inhibitors that uniformly outperform the clinical reference epalrestat (class‑level Kᵢ < 100 nM for the best congener) [2]. Because the target compound carries the same pharmacophoric elements—4‑oxoquinazoline ring plus acetic‑acid appendage—it represents a privileged starting point for structure‑guided optimization, with the N1‑position opening a unique derivatization axis distinct from the extensively explored N3‑subseries.

PROTAC and Bifunctional Molecule Assembly: Orthogonal Linker Chemistry via the N1‑Acetic Acid Handle

The N1‑carboxylic acid provides an orthogonal conjugation site for PROTAC linker attachment that is sterically and electronically distinct from the N3‑PROTAC linker analog (CAS 14663‑53‑7, a known alkyl‑chain‑based PROTAC ligand) [3]. MedChem teams designing heterobifunctional degraders can incorporate the compound as either an E3‑ligase‑recruiting moiety or a target‑binding warhead, leveraging the documented amidation‑failure behavior of the N3‑ester as a cautionary tale that the N1‑route may enable a more straightforward amide‑bond‑formation pathway [4]. This scenario derives directly from the synthetic‑divergence evidence presented in Section 3, Evidence Item 3.

Virtual Screening and Compound‑Library Curation: Reproducible Physicochemical Fingerprinting for ADME‑Predictive Models

Computational chemistry groups and core facility managers can utilize the vendor‑certified, multi‑algorithm consensus Log P (0.66), TPSA (72.19 Ų), and solubility (ESOL Log S –1.77; 3.47 mg mL⁻¹) of the target compound as a reproducible filter in virtual screening cascades. The availability of these data as a matched, single‑source profile eliminates the inter‑study variability that plagues library‑design workflows when physicochemical parameters are sourced from disparate predictive engines. This scenario is substantiated by the quantitative physicochemical‑comparison evidence in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.